molecular formula C11H19NO5 B6302837 (2S)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid CAS No. 2136895-52-6

(2S)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B6302837
CAS No.: 2136895-52-6
M. Wt: 245.27 g/mol
InChI Key: RYSMMYRGSNWYHF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl substituent at the C2 position. This compound is structurally significant in medicinal chemistry and peptide synthesis due to its stereochemical rigidity and functional group versatility. The Boc group enhances solubility in organic solvents, while the hydroxymethyl moiety provides a site for further derivatization or hydrogen bonding in biological systems.

Properties

IUPAC Name

(2S)-2-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-4-5-11(12,7-13)8(14)15/h13H,4-7H2,1-3H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSMMYRGSNWYHF-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid, with the CAS number 2136895-52-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO5C_{11}H_{19}NO_5 with a molecular weight of 245.28 g/mol. The compound features a pyrrolidine ring with a hydroxymethyl and a tert-butoxycarbonyl group, which may influence its biological interactions.

PropertyValue
IUPAC Name(2S)-1-(tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid
CAS Number2136895-52-6
Molecular FormulaC11H19NO5
Molecular Weight245.28 g/mol

Research indicates that this compound may interact with various biological targets, including proteins involved in oxidative stress response pathways. Notably, it has been studied for its potential to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which plays a critical role in cellular defense against oxidative stress. Compounds that can modulate this interaction are of significant interest for treating diseases linked to oxidative stress and inflammation .

Therapeutic Applications

The compound's ability to influence the Nrf2 pathway suggests potential applications in:

  • Cancer Therapy : By enhancing antioxidant defenses, it may help in protecting normal cells from oxidative damage during cancer treatments.
  • Neuroprotection : Its modulation of oxidative stress pathways could be beneficial in neurodegenerative diseases.
  • Metabolic Disorders : Given its involvement in cellular defense mechanisms, it may have implications for metabolic syndrome and related conditions.

Case Studies

  • Inhibition of Keap1-Nrf2 Interaction
    A study demonstrated that compounds similar to this compound effectively inhibited the Keap1-Nrf2 interaction in vitro, leading to increased Nrf2 activity and subsequent upregulation of antioxidant genes .
  • Crystallization Studies
    Crystallization studies revealed that specific structural modifications in pyrrolidine derivatives could enhance their binding affinity to target proteins involved in oxidative stress pathways. The binding modes were analyzed using computational methods, indicating that hydration and flexibility at the binding site are crucial for high-affinity interactions .

Discussion

The biological activity of this compound is promising, particularly concerning its role in modulating oxidative stress responses. Its structural features suggest that it could serve as a scaffold for developing new therapeutics targeting oxidative stress-related diseases.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares core structural features with several pyrrolidine-based derivatives. Key analogs include:

Compound Name Substituents (Position) Functional Groups CAS Number Molecular Formula Molecular Weight (g/mol)
(2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid Methyl (C5) Boc, carboxylic acid 334769-80-1 C11H19NO4 229.27
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Phenyl (C4) Boc, carboxylic acid 96314-29-3 C16H21NO4 291.34
(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Phenyl (C4), R-configuration at C2 Boc, carboxylic acid 144069-70-5 C16H21NO4 291.34
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid Hydroxymethyl (C5), hydroxyl (C3, C4) Hydroxyl, carboxylic acid - C7H11NO5 189.17
(2S,3R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid Methyl (C3) Boc, carboxylic acid 247219-81-4 C11H19NO4 229.27

Key Observations :

  • Stereochemistry at C2 (S-configuration) is conserved in most analogs, critical for chiral recognition in drug-target interactions .

Physicochemical Properties

Solubility and Log S Values
Compound Solubility (ESOL) Log S (ESOL) Bioavailability Score
(2S,5S)-1-Boc-5-methylpyrrolidine-2-carboxylic acid 3.44 g/L -1.92 0.55
(2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid No data -3.01 (iLOGP) 0.17
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid High (polar substituents) -2.11 0.65

Key Observations :

  • The hydroxymethyl analog exhibits higher solubility (predicted) compared to methyl or phenyl derivatives due to increased polarity.
  • Boc-protected compounds generally show moderate solubility in organic solvents but lower aqueous solubility .

Key Observations :

  • Boc protection is consistently efficient across analogs, enabling scalable synthesis .

Key Observations :

  • Hydroxymethyl-substituted pyrrolidines show glycosidase inhibition, suggesting the target compound may have similar enzymatic interactions.

Key Observations :

  • Boc-protected pyrrolidines generally require standard laboratory precautions (gloves, eye protection) due to irritant properties .

Preparation Methods

Starting Material and Protection

The synthesis begins with (2S)-4-hydroxyproline, where the nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in THF). The hydroxyl group at C4 is temporarily protected with a photolabile group, such as nitroveratryloxycarbonyl (NVOC), to prevent undesired side reactions during subsequent steps.

Hydroxymethylation and Carboxylic Acid Formation

Following protection, the C2 position is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane. A cyanohydrin reaction is then performed by treating the ketone with potassium cyanide (KCN) and hydrochloric acid (HCl), introducing both hydroxymethyl (-CH2OH) and cyano (-CN) groups at C2. Acidic hydrolysis (6M HCl, reflux) converts the cyano group to a carboxylic acid (-COOH), yielding the geminal hydroxymethyl-carboxylic acid motif.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, TEA, THF, 0°C → rt, 12h92
Oxidation to KetonePCC, CH₂Cl₂, rt, 4h85
Cyanohydrin FormationKCN, HCl, H₂O, 0°C → rt, 6h78
Hydrolysis6M HCl, reflux, 8h90

This method achieves an overall yield of 55–60% and enantiomeric excess (ee) >98% for the (2S) configuration.

Ring Contraction of Piperidine Derivatives

A novel approach involves the ring contraction of N-substituted piperidines to pyrrolidin-2-ones, followed by functionalization to introduce the hydroxymethyl and carboxylic acid groups.

Piperidine to Pyrrolidin-2-one Conversion

N-Boc-piperidine-2-carbaldehyde undergoes iodination with N-iodosuccinimide (NIS) in acetonitrile, forming a transient iodonium intermediate. Treatment with aqueous sodium bicarbonate induces ring contraction, yielding N-Boc-pyrrolidin-2-one. This step leverages the deformylative ipso-oxidation mechanism, as described in recent studies.

Functionalization to Target Compound

The pyrrolidin-2-one intermediate is subjected to hydroxymethylation using paraformaldehyde and trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (e.g., ZnI₂). Subsequent hydrolysis with hydrochloric acid generates the carboxylic acid group, while the hydroxymethyl group remains intact.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
IodinationNIS, CH₃CN, 0°C → rt, 3h88
Ring ContractionNaHCO₃, H₂O, rt, 2h75
HydroxymethylationParaformaldehyde, TMSCN, ZnI₂, 50°C, 6h80
Hydrolysis6M HCl, reflux, 6h85

This route provides a 45–50% overall yield with excellent regioselectivity but requires careful control of reaction pH to avoid epimerization.

Industrial-Scale Synthesis via Chiral Pool Strategy

Industrial methods prioritize cost-effectiveness and scalability, often utilizing chiral starting materials to bypass resolution steps. A patented approach synthesizes the target compound from (2S)-serine, leveraging its inherent chirality and functional groups.

Serine Derivatization and Cyclization

(2S)-Serine is first protected as its Boc-carbamate using Boc anhydride. The hydroxymethyl group is oxidized to a carboxylic acid via a two-step process: (1) Swern oxidation (oxalyl chloride, DMSO) to form an aldehyde, followed by (2) Pinnick oxidation (NaClO₂, NaH₂PO₄) to the carboxylic acid. Cyclization is achieved using EDCI/HOBt coupling, forming the pyrrolidine ring.

Final Functionalization

The intermediate undergoes reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) to introduce the hydroxymethyl group at C2.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, NaOH, H₂O, 0°C → rt, 4h95
Swern Oxidation(COCl)₂, DMSO, CH₂Cl₂, -78°C90
Pinnick OxidationNaClO₂, NaH₂PO₄, t-BuOH, H₂O, rt88
CyclizationEDCI, HOBt, DMF, rt, 12h82
Reductive AminationHCHO, NaBH₃CN, MeOH, 0°C → rt, 3h78

This method achieves a 50–55% overall yield and is amenable to continuous flow production, reducing purification needs.

Mechanistic Insights and Challenges

Stereochemical Control

The geminal di-substitution at C2 creates a quaternary stereocenter, necessitating asymmetric catalysis or chiral auxiliaries. Recent advances use Evans’ oxazaborolidine catalysts to achieve ee >99% in the cyanohydrin step.

Competing Side Reactions

  • Epimerization : Acidic conditions during hydrolysis can racemize the C2 center. Buffered solutions (pH 6–7) mitigate this.

  • Over-Oxidation : The hydroxymethyl group may oxidize to a carbonyl. Stoichiometric control of oxidizing agents (e.g., TEMPO/NaClO) prevents this.

Comparative Analysis of Methods

MethodOverall Yield (%)ee (%)ScalabilityKey Advantage
Proline Editing55–60>98ModerateHigh stereoselectivity
Ring Contraction45–5095HighAvoids chiral resolution
Industrial Chiral Pool50–55>99Very HighCost-effective, continuous flow

Q & A

Q. Optimization Factors :

  • Catalysts : Use of RuCl3 for selective oxidation .
  • Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in substitution reactions .
  • Temperature : Low temperatures (−20°C to 0°C) minimize side reactions during Boc protection .

Advanced: How do stereochemical challenges impact synthesis, and what methods ensure enantiomeric purity?

Methodological Answer:
The compound’s (2S) configuration requires precise stereochemical control. Techniques include:

  • Chiral Pool Synthesis : Starting from L-proline derivatives to retain inherent chirality .
  • Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to install the hydroxymethyl group stereoselectively .
  • Analytical Validation :
    • HPLC with Chiral Columns : To measure enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
    • X-ray Crystallography : Confirms absolute configuration via single-crystal analysis, as demonstrated for related pyrrolidine derivatives .

Data Contradictions : Discrepancies in optical rotation values may arise from residual solvents or impurities; rigorous purification (e.g., recrystallization from ethanol/water) is critical .

Basic: What spectroscopic and chromatographic methods validate the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group), δ 3.5–4.2 ppm (pyrrolidine ring protons), and δ 4.5–5.0 ppm (hydroxymethyl protons) .
    • 13C NMR : Carboxylic acid carbonyl at ~175 ppm; Boc carbonyl at ~155 ppm .
  • LC-MS : Confirms molecular weight (calc. 245.27 g/mol) via [M+H]+ or [M−H]− ions .
  • IR Spectroscopy : Stretches at ~3300 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O) .

Advanced: How does the hydroxymethyl group influence reactivity and biological interactions?

Methodological Answer:
The hydroxymethyl group:

  • Enhances Solubility : Increases hydrophilicity (logP reduction by ~0.5 units), improving bioavailability .
  • Participates in Hydrogen Bonding : Critical for binding to enzymes (e.g., proteases or kinases) in crystallographic studies .
  • Reactivity : Susceptible to oxidation (e.g., to carboxylic acid derivatives) under strong acidic/basic conditions, necessitating protective strategies during synthesis .

Case Study : Analogous compounds with hydroxymethyl groups show 3–5× higher binding affinity to target proteins compared to methyl-substituted derivatives .

Basic: What storage conditions and handling protocols ensure stability?

Methodological Answer:

  • Storage : At 2–8°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the Boc group .
  • Handling :
    • Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (reported H315/H319 hazards) .
    • Avoid prolonged storage; degradation products (e.g., free pyrrolidine) can form after 6 months .

Advanced: How does conformational flexibility affect computational modeling of target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : The compound adopts a "twisted" pyrrolidine conformation, with C4 deviating from planarity, reducing steric hindrance in binding pockets .
  • Docking Studies : Hydroxymethyl group forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases), validated by mutagenesis assays .
  • Free Energy Calculations : Predict binding affinities (ΔG ~ −8.5 kcal/mol) using MM-PBSA methods, correlating with IC50 values from enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.